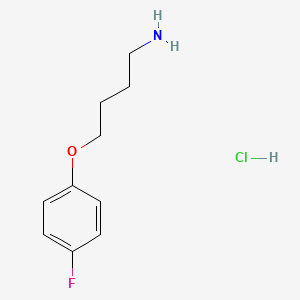

4-(4-Fluorophenoxy)butan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(4-Fluorophenoxy)butan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H15ClFNO . It has an average mass of 219.684 Da and a monoisotopic mass of 219.082626 Da .

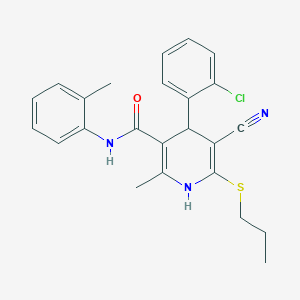

Molecular Structure Analysis

The molecular structure of “this compound” consists of a butan-1-amine chain attached to a fluorophenol group . The presence of the fluorine atom and the hydrochloride group can significantly influence the chemical properties of the compound .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 219.68 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.Aplicaciones Científicas De Investigación

Electrophilic Amination

- Study 1 : Bombek et al. (2004) explored the electrophilic amination of 4-fluorophenol, resulting in the removal of the fluorine atom and introduction of chlorine. This research contributes to the understanding of chemical reactions involving fluorophenols (Bombek et al., 2004).

Polymer Chemistry

- Study 2 : Kumar et al. (1999) demonstrated the enzymatic grafting of chlorogenic acid onto chitosan using 4-fluorophenol. This study has implications in improving water solubility and bioavailability of compounds (Kumar et al., 1999).

Metal Complex Chemistry

- Study 3 : Chaudhuri et al. (2001) investigated the electronic structure of metal complexes containing o-iminobenzosemiquinonate radical ligands. This research aids in understanding the oxidation states in transition-metal complexes (Chaudhuri et al., 2001).

Hydrogen-Bond Basicity

- Study 4 : Graton et al. (1999) used 4-fluorophenol as a reference in studying the hydrogen-bond basicity of aliphatic primary amines. This research provides insight into the hydrogen-bonding capabilities of such compounds (Graton et al., 1999).

Antimalarial Activity

- Study 5 : O’Neill et al. (2009) synthesized 4-fluoro analogues of amodiaquine, assessing their antimalarial activity. This contributes to the development of new antimalarial drugs (O’Neill et al., 2009).

Chitosan Hydrogels

- Study 6 : Karimi et al. (2018) used tris(2-(2-formylphenoxy)ethyl)amine to cross-link chitosan hydrogels for drug delivery. This research is significant for creating responsive hydrogels in drug delivery systems (Karimi et al., 2018).

Chemical Carcinogenesis

- Study 8 : Mulder and Meerman (1983) discussed the metabolism of aromatic amines and their role in chemical carcinogenesis. This study provides insight into the biochemical pathways of potentially harmful compounds (Mulder & Meerman, 1983).

Photocatalysts for Reduction of Nitro Compounds

- Study 20 : Nasrollahzadeh et al. (2020) reviewed the use of graphene-based catalysts, including those derived from 4-fluorophenol, in the reduction of nitro compounds. This is relevant in the synthesis of amines for various industrial applications (Nasrollahzadeh et al., 2020).

Propiedades

IUPAC Name |

4-(4-fluorophenoxy)butan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO.ClH/c11-9-3-5-10(6-4-9)13-8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFFWTPJRKVBAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCN)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Difluoromethoxy)phenyl]butan-2-one](/img/structure/B2917449.png)

![Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazole-4-carboxylate](/img/structure/B2917461.png)

![N-{[1,1'-biphenyl]-4-yl}-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2917465.png)

![2-Methyl-3-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2917467.png)

![4-[(2-Methylpropoxy)methyl]piperidine hydrochloride](/img/structure/B2917470.png)